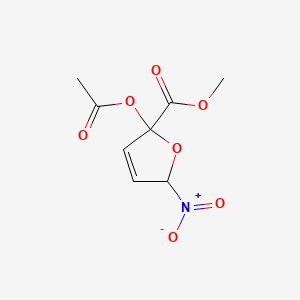
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is an organic compound with the molecular formula C8H9NO7 and a molecular weight of 231.1596 g/mol . It is characterized by the presence of a nitro group, an acetoxy group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester typically involves the nitration of 2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced furan compounds, and substituted furan derivatives .
Scientific Research Applications
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The furan ring and acetoxy group also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furancarboxylic acid methyl ester: Similar in structure but lacks the acetoxy group.
5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a nitro group.
2-Furancarboxylic acid: Lacks both the nitro and acetoxy groups.
Uniqueness
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is unique due to the presence of both the nitro and acetoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
22401-53-2 |
|---|---|
Molecular Formula |
C8H9NO7 |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
methyl 5-acetyloxy-2-nitro-2H-furan-5-carboxylate |
InChI |
InChI=1S/C8H9NO7/c1-5(10)15-8(7(11)14-2)4-3-6(16-8)9(12)13/h3-4,6H,1-2H3 |
InChI Key |
FEFIJHVDPKGDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=CC(O1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
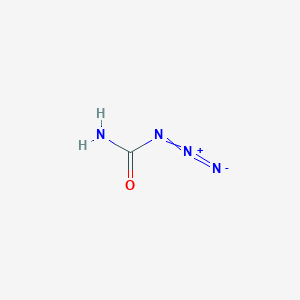
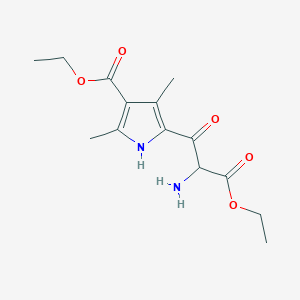
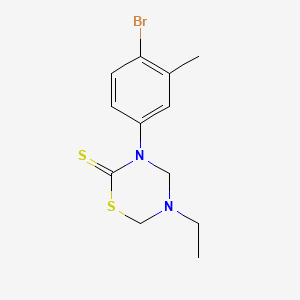


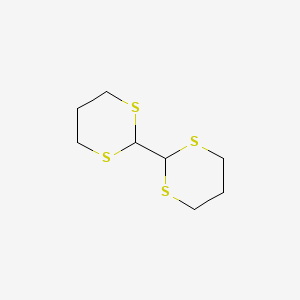


![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
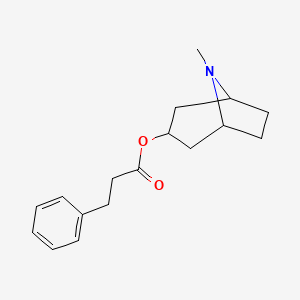
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
